Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone

Medicinal chemistry Screening library procurement Lead optimization

When building diversity-oriented quinoline-pyrrolidine screening libraries, most commercial analogs carry aromatic acyl groups, leaving saturated topologies underrepresented. Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone directly addresses this gap: • Saturated cyclopentanecarbonyl substituent introduces non-planar topology absent from benzoyl/benzodioxolyl analogs, expanding chemotype coverage for HTS. • MW 310.39 - approximately 80 Da lighter than the benzodioxolyl analog (CAS 1903046-41-2) - positions it closer to fragment-like property space for lead-like screening cascades. • No reactive halogen, boronic acid, or cross-coupling handle ensures inertness in redox-cycling or thiol-rich biochemical assay environments. Supplied at ≥95% purity with LCMS/¹H NMR confirmation. For research use only.

Molecular Formula C19H22N2O2
Molecular Weight 310.397
CAS No. 2034319-45-2
Cat. No. B2385995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone
CAS2034319-45-2
Molecular FormulaC19H22N2O2
Molecular Weight310.397
Structural Identifiers
SMILESC1CCC(C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C19H22N2O2/c22-19(15-6-1-2-7-15)21-12-11-16(13-21)23-18-10-9-14-5-3-4-8-17(14)20-18/h3-5,8-10,15-16H,1-2,6-7,11-13H2
InChIKeyLGRVARPQJAYRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Compound Class and Procurement Baseline


Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone (CAS 2034319-45-2) is a synthetic small-molecule research compound built on a 3-(quinolin-2-yloxy)pyrrolidine scaffold bearing a cyclopentanecarbonyl substituent [1]. With a molecular formula of C₁₉H₂₂N₂O₂ and molecular weight of 310.39 g·mol⁻¹, the compound occupies drug-like chemical space and is supplied as a screening-grade research chemical by Life Chemicals (catalog F6476-3527) at a certified purity of ≥90% (LCMS and/or ¹H NMR confirmed) [1]. The compound is structurally distinguished from the majority of its in-class analogs by its saturated, non-aromatic cyclopentanecarbonyl acyl group, which replaces the aromatic (benzoyl, benzodioxolyl, pyridyl, or benzofuranyl) acyl substituents found in the most closely related commercial screening compounds [1]. No peer-reviewed primary research paper or patent explicitly disclosing biological activity data for this specific compound was identified in publicly searchable databases as of the knowledge cutoff; the evidence presented herein therefore draws on structural comparators, class-level inference from related scaffolds, and vendor-certified quality metrics [1].

1
Screening library diversity
Non-aromatic cyclopentanecarbonyl topology expands quinoline-pyrrolidine chemotype space beyond common aromatic acyl analogs.
2
Reference standard stability
Lacks reactive cross-coupling handles, supporting stable, non-reactive use in biochemical and cell-based assay workflows.
3
Procurement baseline
Vendor-certified purity and tiered pricing support initial screening and scale-up within the same quality batch.

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Aromatic Substitution Screening Risks


The 3-(quinolin-2-yloxy)pyrrolidine scaffold is shared across a family of commercially available screening compounds, but the acyl substituent at the pyrrolidine nitrogen is the dominant driver of physicochemical property differentiation and target-binding pharmacophore space [1]. Replacing the cyclopentanecarbonyl group with an aromatic acyl substituent (e.g., benzodioxolyl, trifluoromethylphenyl, or bromopyridyl) alters molecular weight (Δ up to ~80 Da), lipophilicity (predicted logP shifts of 0.5–1.5 units), hydrogen-bond acceptor count, and π-stacking surface area — all of which can change the compound's position in a high-throughput screening hit distribution, its off-target profile, and its metabolic stability [1][2]. Class-level evidence from the prolyl oligopeptidase (POP) inhibitor literature demonstrates that replacement of a cyclopentanecarbonyl group with a benzoyl group, while yielding IC₅₀ values within approximately 1.3-fold of each other (30 vs. 23 nM), can alter binding-site occupancy and enzyme specificity in a second structural series [2]. Substituting the compound with a close aromatic analog without re-validating target engagement and selectivity therefore carries a material risk of generating non-reproducible or misleading screening data [1][2].

Aromatic analog mismatch: Replacing cyclopentanecarbonyl with benzodioxolyl or benzoyl alters molecular weight and lipophilicity, which may shift hit-calling thresholds and target engagement profiles.
Scaffold-dependent acyl SAR: Class-level evidence shows acyl rank order for POP inhibition does not transfer across scaffolds; cyclopentyl-to-benzoyl potency equivalence may not reproduce in quinoline-pyrrolidine series.
Reactive handle divergence: The cyclopentyl compound lacks a synthetic diversification point; substituting the bromopyridine analog for hit-to-lead elaboration changes the procurement and assay risk profile.

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Quantitative Differentiation vs. Analogs


Cyclopentanecarbonyl vs. Benzodioxolyl: MW & Lipophilicity

The cyclopentanecarbonyl substituent of the target compound (CAS 2034319-45-2) confers a molecular weight of 310.39 g·mol⁻¹ and a predicted logP of approximately 3.2, whereas the direct benzodioxolyl analog (CAS 1903046-41-2, Benzo[d][1,3]dioxol-5-yl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone) carries a molecular weight of approximately 390.4 g·mol⁻¹ and a lower predicted logP (~2.8–3.0) due to the additional oxygen atoms in the benzodioxole ring [1][2]. The ~80 Da mass difference and ~0.2–0.4 logP unit shift place the two compounds in detectably different property space for permeability and solubility, which can alter hit-calling thresholds in cell-based phenotypic screens [1].

MW & Lipophilicity vs. Benzodioxolyl
Cross-study comparable
ΔMW ≈ −80 g·mol⁻¹; ΔlogP ≈ +0.2 to +0.4 (target compound more lipophilic per unit mass).
Supports lower-MW, moderate-lipophilicity selection in lead-like screening libraries.
Predicted logP; experimental values not publicly reported for either compound.
Medicinal chemistry Screening library procurement Lead optimization

Cyclopentanecarbonyl vs. Benzoyl: POP Inhibitory Potency

In the 4-phenylbutanoyl-2(S)-acylpyrrolidine series of prolyl oligopeptidase (POP) inhibitors, the cyclopentanecarbonyl-substituted derivative exhibited an IC₅₀ of 30 nM, compared with 23 nM for the benzoyl-substituted analog — a difference of approximately 1.3-fold [1]. While this comparison is across a different core scaffold (phenylbutanoyl-pyrrolidine rather than quinolinyloxy-pyrrolidine), it provides the strongest available class-level evidence that a cyclopentanecarbonyl group can serve as a near-equipotent replacement for a planar aromatic acyl group (benzoyl), while introducing a saturated, non-planar topology that may reduce π-stacking-driven off-target interactions [1]. The same study noted that this acyl-group rank order did not hold in a second structural series, underscoring that acyl substituent effects are scaffold-dependent [1].

POP Inhibitory Potency vs. Benzoyl
Class-level inference
IC₅₀ 30 nM (cyclopentyl) vs. 23 nM (benzoyl); ~1.3-fold difference in phenylbutanoyl-pyrrolidine series.
Class-level benchmark: cyclopentanecarbonyl can approximate benzoyl potency while offering non-planar topology.
Data from Wallén et al. 2002; scaffold-dependent acyl rank order observed in a second series.
Enzyme inhibition Prolyl oligopeptidase Acyl substituent SAR

Reactive Handle: Cyclopentyl vs. Bromopyridine Analog

The target compound's cyclopentanecarbonyl group is chemically inert under standard cross-coupling and nucleophilic aromatic substitution conditions, in contrast to the 5-bromopyridin-3-yl analog (CAS 2034328-15-7), which carries a bromine atom at the pyridine ring available for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, etc.) [1][2]. This difference is a critical decision point for procurement: the cyclopentyl compound is suitable as a stable, non-reactive screening hit or reference standard, whereas the bromopyridine analog is preferred when a synthetic handle for hit-to-lead elaboration is required [1][2].

Reactive Handle vs. Bromopyridine
Cross-study comparable
Binary difference: reactive handle absent (target) vs. present (bromopyridine analog).
Supports selection for hit-confirmation (inert) vs. hit-to-lead elaboration (reactive handle).
Structural analysis; no experimental reactivity comparison published.
Synthetic accessibility Fragment elaboration Screening cascade design

Vendor-Certified Purity and Pricing vs. Class Average

The target compound is supplied by Life Chemicals (catalog F6476-3527) with a certified purity of ≥90% as confirmed by LCMS and/or 400 MHz ¹H NMR, priced at $118.50 per 10 mg solid or $240.00 per 50 mg [1]. In the broader quinoline-pyrrolidine screening compound class, vendor-certified purity typically ranges from 90% to 98%, with pricing variability driven by synthetic complexity and scale [1]. The compound is available in quantities from 1 mg ($81.00) to 50 mg ($240.00), enabling cost-effective initial screening followed by scale-up within the same quality batch [1].

Vendor Purity & Pricing
Supporting evidence
≥90% purity (LCMS/¹H NMR); $118.50/10 mg to $240.00/50 mg (Life Chemicals).
Batch-certified purity and tiered pricing reduce procurement friction for screening cascades.
Pricing as of July 2023 update on kuujia.com aggregator.
Compound quality control Screening reproducibility Procurement specifications

CYP450 Inhibition Liability in Quinoline-Pyrrolidine Scaffolds

Quinoline-containing compounds are a recognized structural class with potential for cytochrome P450 (CYP) inhibition, particularly CYP1A2 [1][2]. The BindingDB entry associated with the general quinoline-pyrrolidine chemotype includes CYP1A2 time-dependent inhibition data (IC₅₀ values in the low micromolar range for related compounds); however, no CYP inhibition data specific to CAS 2034319-45-2 have been published [1]. In contrast, certain fluorinated or methoxylated quinoline-pyrrolidine analogs have been described with predicted metabolic stability enhancements via electron-withdrawing substitution [2]. The cyclopentyl compound, lacking such metabolic blocking groups, should be assumed to carry baseline CYP inhibition risk typical of unsubstituted quinoline derivatives until experimentally profiled [1][2].

CYP450 Inhibition Liability
Class-level inference
No compound-specific CYP data; quinoline scaffold carries class-level CYP1A2 inhibition alert.
Requires explicit CYP inhibition profiling; cannot be assumed CYP-clean based on acyl substituent alone.
Class reference IC₅₀ range: 2.3 μM to >40,000 μM depending on substitution (Korhonen et al. 2005).
Drug metabolism CYP450 inhibition ADME-Tox profiling

Cyclopentyl(3-(quinolin-2-yloxy)pyrrolidin-1-yl)methanone: Procurement Application Scenarios


HTS Chemotype: Non-Aromatic, Lower-MW Quinoline-Pyrrolidine

When constructing a diversity-oriented screening library that spans the quinoline-pyrrolidine chemotype space, inclusion of a cyclopentanecarbonyl-substituted member (MW 310.39, predicted logP ~3.2) ensures representation of a saturated, non-planar acyl topology that is underrepresented among commercial analogs heavily biased toward aromatic acyl groups [1]. The compound's molecular weight is approximately 80 Da lower than the benzodioxolyl analog (CAS 1903046-41-2), placing it closer to fragment-like property space and potentially improving hit rates in fragment-based or lead-like screening cascades [1].

Hit-Confirmation & Reference Standard: Chemically Inert Compound

The absence of a reactive halogen, boronic acid, or other cross-coupling handle in the cyclopentanecarbonyl group makes this compound suitable as a stable, non-reactive reference standard for biochemical and cell-based assays where undesired chemical reactivity (e.g., redox cycling, non-specific protein alkylation) must be minimized [1][2]. This distinguishes it from the bromopyridine analog (CAS 2034328-15-7), whose aryl bromide can participate in off-target reactivity in thiol-rich biological media [1][2].

POP Inhibitor Lead Optimization: Acyl Substituent SAR

Class-level evidence from Wallén et al. (2002) demonstrates that the cyclopentanecarbonyl group can deliver inhibitory potency within 1.3-fold of a benzoyl group (IC₅₀ = 30 vs. 23 nM) in POP inhibitor scaffolds, while the saturated ring topology may reduce π-π stacking-driven off-target interactions [1]. Although this evidence is derived from a phenylbutanoyl-pyrrolidine scaffold rather than the quinolinyloxy-pyrrolidine scaffold, it provides a quantitative justification for prioritizing the cyclopentyl compound over its benzoyl analog when scaffold-hopping toward POP or related serine protease targets is the program objective [1].

ADME-Tox Counter-Screening: CYP Inhibition Profiling

Quinoline-containing compounds carry a class-level alert for CYP1A2 inhibition, with IC₅₀ values for related chemotypes spanning from 2.3 μM to >40,000 μM depending on substitution pattern [1][2]. Procurement of this compound for any lead optimization program should be accompanied by a mandatory CYP inhibition panel (CYP1A2, 2D6, 3A4 at minimum), as the compound lacks the electron-withdrawing substituents (e.g., fluorine, trifluoromethoxy) present in analogs marketed with explicit metabolic stability advantages [1][2]. This scenario is not a differentiation in favor of the cyclopentyl compound, but rather a risk-management requirement that informed procurement must address.

Application
Selection Property
Validation Focus
HTS chemotype diversification
Non-aromatic, lower-MW acyl topology
Fragment-like and lead-like screening cascade hit rates
Hit-confirmation reference standard
Chemical inertness (no reactive handle)
Assay interference and off-target reactivity in biological media
POP/serine protease inhibitor SAR
Cyclopentanecarbonyl acyl group potency context
Scaffold-dependent acyl SAR and target engagement reproducibility
ADME-Tox counter-screening
Class-level CYP1A2 inhibition alert
Mandatory CYP inhibition panel (CYP1A2, 2D6, 3A4 minimum)
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